molecular formula C9H21AlO3 B8811290 Aluminum tri-iso-propoxide

Aluminum tri-iso-propoxide

Cat. No. B8811290
M. Wt: 204.24 g/mol
InChI Key: SMZOGRDCAXLAAR-UHFFFAOYSA-N
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Patent
US04816594

Procedure details

360 g anhydrous isopropanol, 0.0959 g mercuric salt and 13.5 g metallic aluminium scraps was refluxed at 83°-90° C. for 2-8 hours, evaporated off excess isopropand under normal pressure, triisopropoxyl aluminum was obtained by collecting distillation fraction of 110°-200° C. under reduced pressure of 1-10 mmHg. yield 90-100%.
[Compound]
Name
mercuric salt
Quantity
0.0959 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al:1].[CH:2]([OH:5])([CH3:4])[CH3:3]>>[O:5]([Al:1]([O:5][CH:2]([CH3:4])[CH3:3])[O:5][CH:2]([CH3:4])[CH3:3])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
mercuric salt
Quantity
0.0959 g
Type
reactant
Smiles
Name
Quantity
13.5 g
Type
reactant
Smiles
[Al]
Name
Quantity
360 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated off excess

Outcomes

Product
Name
Type
product
Smiles
O(C(C)C)[Al](OC(C)C)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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